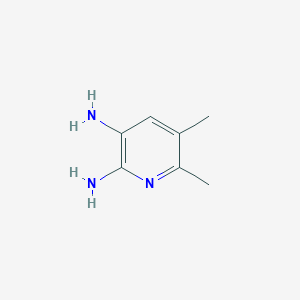

5,6-Dimethylpyridine-2,3-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

5,6-dimethylpyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-4-3-6(8)7(9)10-5(4)2/h3H,8H2,1-2H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COXFHACSZRWMQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1C)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90704545 | |

| Record name | 5,6-Dimethylpyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98432-14-5 | |

| Record name | 5,6-Dimethylpyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dimethylpyridine-2,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for the Preparation of Dimethylpyridine Diamine Scaffolds

Historical Context of Pyridine (B92270) Diamine Synthesis

The foundational methods for constructing the pyridine ring have been established for over a century. Among the most notable is the Hantzsch pyridine synthesis , first described in 1881. This method typically involves a one-pot condensation reaction of a β-ketoester, an aldehyde, and ammonia (B1221849) or an ammonia salt, followed by an oxidation step to yield the substituted pyridine. nih.gov While versatile, the classical Hantzsch synthesis often requires harsh conditions and can lead to a mixture of products, especially with unsymmetrical precursors.

Another landmark in pyridine synthesis is the Chichibabin reaction , discovered in 1924. psu.edu This reaction allows for the direct amination of the pyridine ring using sodium amide, typically at the 2- and 6-positions. baranlab.org Although historically significant for producing aminopyridines from inexpensive starting materials, the Chichibabin reaction often suffers from low yields and a lack of regioselectivity in more complex systems. psu.edu

The synthesis of vicinal diamines on a pyridine core, such as 2,3-diaminopyridine (B105623), has traditionally involved multi-step sequences. A common historical approach begins with the nitration of 2-aminopyridine. However, this reaction predominantly yields the 5-nitro isomer, making the separation of the desired 3-nitro intermediate challenging and inefficient. nih.gov A more effective, albeit lengthy, procedure involves the bromination of 2-aminopyridine, followed by nitration to give 2-amino-5-bromo-3-nitropyridine. Subsequent reduction of the nitro group and debromination furnishes 2,3-diaminopyridine. nih.gov These classical methods, while foundational, highlight the need for more efficient and regioselective modern synthetic strategies.

Contemporary Strategies for Dimethylpyridine-Diamine Core Formation

Modern synthetic chemistry offers a range of powerful techniques for the construction of highly substituted pyridine rings, including the dimethylpyridine-diamine scaffold. These methods often provide greater control over substitution patterns and proceed under milder conditions than their historical counterparts.

Cyclo-condensation and Cyclization Approaches in Pyridine Synthesis

Cyclo-condensation and cyclization reactions remain a cornerstone of pyridine synthesis, offering diverse pathways to the pyridine core. acsgcipr.org These reactions typically involve the formation of the ring from acyclic precursors. A general approach is the condensation of 1,5-dicarbonyl compounds with ammonia, followed by oxidation to the aromatic pyridine. acsgcipr.org

More advanced cyclization strategies include:

[4+2] Cycloadditions (Diels-Alder Reactions): These reactions can construct the pyridine ring in a highly controlled manner. Inverse electron-demand Diels-Alder reactions, where an electron-deficient azadiene reacts with an electron-rich dienophile, are particularly effective for synthesizing pyridines. acsgcipr.org

Electrocyclization Reactions: Polyunsaturated imines or oximes can undergo 6π-electrocyclization to form a dihydropyridine (B1217469) intermediate, which then aromatizes to the pyridine product. nih.gov This method allows for the synthesis of highly substituted pyridines from linear precursors. nih.gov

Tandem Reactions: Modern synthetic sequences often combine multiple transformations into a single pot. For instance, a one-pot C-H alkenylation/electrocyclization/aromatization sequence has been developed to produce highly substituted pyridines from α,β-unsaturated imines and alkynes. nih.gov

These methods provide a powerful toolkit for constructing the core structure of dimethylpyridine-diamines, which can then be further functionalized.

Functional Group Manipulation in Pyridoxine-Derived Systems for Diamine Introduction

Pyridoxine (B80251) (Vitamin B6) serves as a valuable and readily available starting material for the synthesis of substituted pyridines. Its inherent pyridine core and multiple functional groups allow for strategic manipulation to introduce the desired diamine functionality. A notable example is the synthesis of 5-(benzyloxy)-4,6-dimethylpyridine-2,3-diamine, a close analog of the target compound.

The synthesis commences with the protection of the phenolic hydroxyl group of pyridoxine, followed by a series of functional group interconversions. A key step involves the introduction of a nitrogen-containing group at the 2-position of the pyridine ring. This can be achieved through methods like phthalimidation followed by a Hofmann rearrangement. The synthesis proceeds through a pyridine N-oxide intermediate, which facilitates the nucleophilic addition of phthalimide. The second amino group is introduced at the 3-position, often via diazotization or other nitrogen-insertion reactions. The final diamine is then unmasked to yield the target scaffold.

A divergent synthetic strategy starting from pyridoxine has been developed to produce various fused aminobicyclic pyridinols. This approach relies on the conversion of the hydroxymethyl group at the C(5)-position of a common intermediate into different functionalities, alongside the installation of a nitrogen-containing group at an adjacent position. This highlights the utility of pyridoxine as a versatile platform for generating a library of substituted pyridine diamine derivatives.

Multi-component Reactions and Tandem Processes for Substituted Pyridines

Multi-component reactions (MCRs) have emerged as a highly efficient and atom-economical strategy for the synthesis of complex molecules, including substituted pyridines. acs.org These reactions involve the combination of three or more starting materials in a single reaction vessel to form a product that contains the essential parts of all the reactants. acs.org

Several MCRs have been developed for the synthesis of polysubstituted pyridines, some of which can be adapted to produce pyridine-diamine precursors. For instance, a one-pot, four-component reaction of an aldehyde, a ketone, malononitrile, and ammonium (B1175870) acetate (B1210297) can yield highly functionalized 2-amino-3-cyanopyridines. acs.orgnih.gov The cyano group can then be further transformed into an amino group to complete the diamine synthesis.

The use of catalysts, including magnetic nanoparticles, has further enhanced the efficiency and recyclability of these MCRs. acs.org Tandem processes, where multiple bond-forming events occur sequentially in a single operation, also provide a powerful route to substituted pyridines. A transition metal-free tandem process involving a coupling/Smiles rearrangement/cyclization sequence has been reported for the synthesis of complex fused pyridine systems.

The following table summarizes selected multi-component reactions for the synthesis of substituted pyridines:

| Starting Materials | Catalyst/Conditions | Product Type | Reference |

| Aldehyde, β-ketoester, ammonia | Classical Hantzsch synthesis | Dihydropyridine, then Pyridine | nih.gov |

| Aldehyde, Ketone, Malononitrile, Ammonium Acetate | Magnetic Nanoparticles (e.g., SrFe₁₂O₁₉), Solvent-free, 100°C | 2-Amino-3-cyanopyridine | acs.org |

| p-Formylphenyl-4-toluenesulfonate, Ethyl cyanoacetate, Acetophenone, Ammonium acetate | Microwave irradiation, Ethanol (B145695) | Substituted 3-cyanopyridine | nih.gov |

| α,β-Unsaturated N-benzyl imine, Alkyne | Rhodium catalyst, one-pot C-H alkenylation/electrocyclization/aromatization | Highly substituted pyridine | nih.gov |

Advanced Synthetic Techniques for Selective Functionalization of Pyridine-Diamine Rings

Once the core dimethylpyridine-diamine scaffold is formed, or during its synthesis, advanced techniques for selective functionalization can be employed to introduce or modify substituents with high precision.

Regioselective Amidation and Amination Reactions

The direct introduction of amino groups onto a pre-existing pyridine ring is a highly desirable transformation. Modern methods offer greater regioselectivity compared to classical approaches.

One strategy involves the amination of pyridine N-oxides. The N-oxide activates the pyridine ring towards nucleophilic attack, and the regioselectivity can be controlled by the choice of reagents and reaction conditions. For instance, the amination of 3,5-disubstituted pyridine N-oxides using saccharin (B28170) as an ammonium surrogate has been shown to be highly regioselective. acs.org This method allows for the introduction of an amino group at a specific position, which can be crucial for the synthesis of asymmetrically substituted pyridine diamines.

Direct C-H amination of pyridines is another powerful technique. These reactions often employ transition metal catalysts to achieve high regioselectivity. For example, a C4-selective amination of pyridines has been reported, proceeding through a 4-pyridyl pyridinium (B92312) salt intermediate. The regioselectivity is controlled by the electronic properties of the pyridine reagents.

Regioselective amidation can also be achieved. Borane-pyridine complexes have been shown to be effective catalysts for the direct amidation of a wide range of carboxylic acids and amines. This method is tolerant of various functional groups, making it suitable for the late-stage functionalization of complex molecules.

The following table summarizes different approaches for the regioselective amination of pyridines:

| Substrate Type | Reagent/Catalyst | Position of Amination | Reference |

| 3,5-Disubstituted Pyridine N-oxide | Saccharin as ammonium surrogate | 2- or 4-position | acs.org |

| Pyridine | External pyridine reagents, aqueous ammonia | 4-position | |

| Polychloropyrimidines | Dialkylbiarylphosphine-palladium catalyst | 2-position | |

| 6-Aryl-2,4-dichloropyrimidine | LiHMDS with aliphatic secondary amines | 4-position |

Oxidative Transformations in Pyridine Derivatives

The synthesis of pyridine-diamine scaffolds through oxidative transformations primarily involves two strategic approaches: the oxidation of a nitrogen atom already present in the ring to form a pyridine N-oxide, which activates the ring for subsequent amination, and the introduction of a nitro group, an oxidized nitrogen functionality, which is then reduced to an amine.

The most established and frequently documented route to vicinal (2,3-) diaminopyridines involves the nitration of a pre-existing aminopyridine, followed by the reduction of the newly introduced nitro group. orgsyn.org This multi-step sequence leverages the directing effects of the initial amino group and the chemical reactivity of the nitro-intermediate. A general scheme for this process begins with an appropriately substituted aminopyridine. For the target scaffold, this would ideally start with 2-amino-5,6-dimethylpyridine. The nitration is typically achieved using a mixture of sulfuric acid and nitric acid. orgsyn.orgresearchgate.net This electrophilic aromatic substitution is fundamentally an oxidative process where the nitrogen atom is introduced in a high oxidation state. The amino group at the C2 position directs the incoming nitro group primarily to the C3 and C5 positions. Separation of the desired 3-nitro isomer is a critical step. orgsyn.org

Once the 2-amino-3-nitropyridine (B1266227) derivative is isolated, the final step is the reduction of the nitro group to a second amino group, yielding the target 2,3-diamine scaffold.

An alternative oxidative strategy proceeds via the formation of a pyridine N-oxide. The oxidation of the pyridine ring's nitrogen atom is readily accomplished using oxidizing agents such as peracids (e.g., m-CPBA) or hydrogen peroxide. wikipedia.org This transformation converts the tertiary amine of the pyridine into an N-oxide, which alters the electronic properties of the ring. wikipedia.org The N-oxide functional group activates the C2 and C4 positions for nucleophilic attack. This activation allows for the direct introduction of an amino group at the 2-position through reaction with aminating agents. A one-pot method has been developed for the conversion of pyridine N-oxides to 2-aminopyridines using Ts2O and tert-butylamine, followed by deprotection. nih.gov This method provides an efficient pathway for the amination of pyridines that are not substituted at the 2-position. nih.gov

Table 1: Example Reagents for Oxidative Functionalization of Pyridine Rings

| Transformation | Reagent(s) | Position(s) Functionalized | Reference |

|---|---|---|---|

| Nitration | H₂SO₄, HNO₃ | 3 and 5 | orgsyn.orgresearchgate.net |

| N-Oxide Formation | RCO₃H (Peracid) | N1 | wikipedia.org |

| N-Oxide Amination | Ts₂O, t-BuNH₂; then TFA | 2 and 4 | nih.gov |

Catalytic Approaches for C-N Bond Formation

Catalytic methods offer powerful and often more direct routes for the formation of carbon-nitrogen bonds on the pyridine nucleus. These approaches range from the catalytic reduction of oxidized nitrogen functionalities to sophisticated transition-metal-catalyzed cross-coupling reactions.

A cornerstone catalytic method in the synthesis of diaminopyridines is the catalytic hydrogenation of a nitro-aminopyridine intermediate, as described in the previous section. This reduction is a classic C-N bond-forming reaction where a nitro group (-NO₂) is converted to an amino group (-NH₂). The reaction is typically carried out under a hydrogen atmosphere in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a widely used catalyst for this transformation, often performed in solvents like ethanol or toluene. arkat-usa.orggoogle.com Other catalysts, such as Raney nickel or tin and hydrochloric acid, are also effective. orgsyn.orgnih.gov This catalytic step is generally high-yielding and chemoselective, leaving other functional groups on the ring intact.

Transition-metal-catalyzed cross-coupling reactions represent a more modern and versatile approach to C-N bond formation. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a premier method for coupling aryl halides with amines. This reaction could be applied to synthesize dimethylpyridine-diamines by reacting a dihalopyridine, such as 2,3-dichloro-5,6-dimethylpyridine, with an ammonia surrogate or by the sequential amination of the halo positions. The reaction's efficiency depends on the choice of palladium catalyst, phosphine (B1218219) ligand, and base.

Copper-catalyzed amination provides another significant pathway. For instance, 2,6-dichloropyridine (B45657) can be converted to 2,6-diaminopyridine (B39239) by reacting it with aqueous ammonia in the presence of a copper catalyst at elevated temperatures and pressures. google.com This methodology could be adapted for a suitably substituted dichlorodimethylpyridine to install the required amino groups.

The direct amination of the pyridine ring, famously exemplified by the Chichibabin reaction, involves treating pyridine with sodium amide to yield 2-aminopyridine. youtube.com While historically important, this reaction requires harsh conditions and typically shows selectivity for the 2- and 6-positions, making it less suitable for synthesizing vicinal 2,3-diamines without specific directing groups. youtube.com

More recent research has uncovered novel catalytic systems, such as a ruthenium-based catalyst that activates the pyridine ring towards amination via transient η6-coordination. nih.gov This approach allows for the nucleophilic aromatic substitution of an existing amino group with a different amine, proceeding through the cleavage and formation of pyridyl C-N bonds. nih.gov Such innovative methods continue to expand the toolkit for synthesizing complex pyridine derivatives.

Table 2: Overview of Catalytic C-N Bond Formation Reactions

| Reaction Type | Catalyst / Reagents | Substrate Type | Product | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Nitro-aminopyridine | Diaminopyridine | arkat-usa.orggoogle.com |

| Catalytic Reduction | Fe, HCl | Nitro-aminopyridine | Diaminopyridine | researchgate.net |

| Copper-Catalyzed Amination | Cu powder, aq. NH₃ | Dichloropyridine | Diaminopyridine | google.com |

| Direct Oxidative Amination | K₂MnO₄, Isopropylamine | Nitropyridine | Amino-nitropyridine | youtube.com |

| Ruthenium-Catalyzed Amination | Ru-complex | Aminopyridine | Diaminopyridine (via substitution) | nih.gov |

Chemical Reactivity and Transformation Pathways of Dimethylpyridine Diamine Systems

Elucidation of Reaction Mechanisms in Dimethylpyridine-Diamine Derivatization

The derivatization of 5,6-dimethylpyridine-2,3-diamine and related 2,3-diaminopyridine (B105623) systems is governed by the regioselectivity of reactions involving the two non-equivalent amino groups. The amino group at the 2-position (α to the pyridine (B92270) nitrogen) and the one at the 3-position (β to the pyridine nitrogen) exhibit different reactivity profiles. This difference is crucial in controlling the outcome of substitution and cyclization reactions.

For instance, in the synthesis of imidazo[4,5-b]pyridines, which are structural analogs of purines, the regioselectivity of N-alkylation is a critical factor. Studies on 2,3-diaminopyridine have shown that direct alkylation often leads to a mixture of products. However, reductive amination with aldehydes can proceed with high regioselectivity, predominantly yielding N-3 alkylated products. acs.org This selectivity is attributed to the differential nucleophilicity and steric environment of the two amino groups.

The mechanism for the formation of fused heterocyclic systems, such as imidazo[4,5-b]pyridines, from 2,3-diaminopyridines typically involves a two-step process. Initially, one of the amino groups reacts with a carbonyl compound (like an aldehyde) to form a Schiff base intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the second amino group onto the imine carbon, followed by aromatization (often through oxidation or elimination), leads to the stable fused ring system. arkat-usa.org The reaction of 2,3-diaminopyridine with variously substituted benzaldehydes can efficiently produce these 4-azabenzimidazole derivatives. arkat-usa.org

Amination and Alkylation Reactions on the Diamine Moieties

The amino groups of this compound are primary sites for amination and alkylation, allowing for the introduction of various functional groups. These reactions are fundamental for building more complex molecular architectures.

A facile method for the N-monoalkylation of aminopyridines utilizes a combination of a carboxylic acid and sodium borohydride. researchgate.net This chemoselective reaction proceeds under mild conditions and provides good yields of the corresponding alkylaminopyridine. This method is applicable to 2- and 3-aminopyridines and can be extrapolated to the this compound system for selective mono-alkylation, depending on the reaction conditions. researchgate.net

Reductive amination with aldehydes is another powerful tool for the regioselective alkylation of 2,3-diaminopyridines. Using borane-pyridine in acetic acid, for example, can selectively introduce an alkyl group at the N-3 position. acs.org In contrast, using alkyl halides in the presence of a base like cesium carbonate can favor substitution at the N-1 position of the resulting imidazo[4,5-b]pyridine ring system. acs.org

| Reaction Type | Reagents | Conditions | Product | Yield | Reference |

| N-Monoalkylation | 3-Aminopyridine, Carboxylic Acid, NaBH₄ | THF, 0.5-2 h | N-Alkyl-3-aminopyridine | Good | researchgate.net |

| Reductive Amination | 2,3-Diaminopyridine, Aldehyde, Borane-pyridine | Acetic Acid | N-3-Alkyl-2,3-diaminopyridine | - | acs.org |

| N-Alkylation | 2-Formamido-3-aminopyridine, Alkyl Halide, Cs₂CO₃ | - | N-3-Substituted Imidazo[4,5-b]pyridine | - | acs.org |

| Amination | 2-Chloro-3-aminopyridine, Aqueous Ammonia (B1221849), Copper Salt | Heating | 2,3-Diaminopyridine | - | google.com |

Cyclization Reactions Leading to Fused Heterocyclic Systems

The ortho-diamine functionality of this compound is a versatile precursor for a variety of cyclization reactions, yielding fused heterocyclic systems of significant interest.

Formation of Fused Imidazoles and Oxazoles

The most common cyclization reaction involving 2,3-diaminopyridines is the formation of the imidazo[4,5-b]pyridine ring system, also known as 4-azabenzimidazole. This is typically achieved by reacting the diamine with aldehydes or carboxylic acids (or their derivatives). The reaction with aldehydes, often carried out in a solvent like methanol (B129727) with a catalytic amount of acid, can lead to the formation of an imine intermediate which then cyclizes. arkat-usa.org For example, the reaction of 2,3-diamino-5-bromopyridine (B182523) with substituted benzaldehydes under mild acidic conditions regioselectively yields 2-amino-5-bromo-3-(phenylimino)pyridine derivatives. arkat-usa.org

The synthesis of fused oxazoles, specifically oxazolo[4,5-b]pyridines, requires an ortho-amino-hydroxypyridine precursor. A relevant synthesis involves the construction of a 2-amino-3-hydroxy pyridinol, which upon reaction with cyanogen (B1215507) bromide, undergoes cyclization to form the 2-aminooxazolo[4,5-b]pyridine ring system in excellent yield. mdpi.com This suggests that if 5,6-dimethyl-3-amino-2-hydroxypyridine were used as a starting material, it could serve as a pathway to the corresponding fused oxazole.

| Starting Material | Reagent | Conditions | Fused Heterocycle | Yield | Reference |

| 2,3-Diaminopyridine | Substituted Benzaldehydes | Nitrobenzene, 140 °C | 2-Aryl-1H-imidazo[4,5-b]pyridine | 61-89% | arkat-usa.org |

| 2,3-Diamino-5-bromopyridine | Substituted Benzaldehydes | Glacial Acetic Acid, Methanol | 2-Amino-5-bromo-3-(phenylimino)pyridine | - | arkat-usa.org |

| 2-Amino-5-(benzyloxy)-4,6-dimethyl-3-hydroxypyridine | Cyanogen Bromide | Water, Reflux | 2-Amino-6-(benzyloxy)-5,7-dimethyloxazolo[4,5-b]pyridine | 99% | mdpi.com |

Synthesis of Thienopyrimidine Derivatives from Related Pyridines

Thienopyrimidines are another important class of fused heterocycles. While many syntheses start from a thiophene (B33073) precursor, routes commencing from pyridine derivatives are also established. For instance, thieno[2,3-b]pyridine (B153569) derivatives can be synthesized from 3-aminothienopyridine precursors. ekb.eg A general approach involves the reaction of a substituted 2-mercaptonicotinonitrile (B1308631) with an appropriate electrophile, followed by cyclization. researchgate.net

A relevant synthetic strategy starts with a substituted aminopyridine which is first converted to a pyridinethione. This intermediate can then undergo a Gewald-type reaction with an activated nitrile and elemental sulfur to construct the fused thiophene ring, yielding a thieno[2,3-b]pyridine. This core can then be further reacted, for example with formamide, to build the pyrimidine (B1678525) ring, resulting in a pyrimidino[4',5':4,5]thieno[2,3-b]pyridine system. mdpi.com These methodologies indicate that a suitably functionalized this compound could potentially be guided through a series of reactions to form the analogous thienopyrimidine structure.

| Starting Material | Key Reagents | Reaction Sequence | Product | Reference |

| 3-Amino-6-aryl-2-sulfanylpyridine-3-carbonitrile | Formic Acid or Formamide | Cyclization | 7-Aryl-3-hydropyrimidino[4',5':4,5]thieno[2,3-b]pyridin-4-one or 4-ylamine | mdpi.com |

| Amino-3,5-dicyanopyridines | KOH in DMF or EtOH | Intramolecular Cyclization | Thieno[2,3-b]pyridine derivatives | nih.gov |

Redox Chemistry of Pyridine-Diamine Systems

The redox chemistry of pyridine-diamine systems primarily involves the hydrogenation of the pyridine ring, a reaction of significant interest for converting flat, aromatic structures into three-dimensional saturated piperidines, which are valuable scaffolds in drug discovery.

Hydrogenation Studies of Diaminopyridines

The catalytic hydrogenation of the pyridine ring in diaminopyridines can be challenging due to potential catalyst poisoning by the nitrogen atoms. However, effective methods have been developed. The hydrogenation of various unprotected pyridines, including those with amine substituents, can be achieved using a commercially available rhodium oxide (Rh₂O₃) catalyst under mild conditions (5 bar H₂, 40 °C). rsc.org This method demonstrates broad functional group tolerance.

Heterogeneous palladium catalysts, such as palladium on carbon (Pd/C) or palladium on nickel oxide (Pd/NiO), are also widely used for the hydrogenation of aromatic rings. google.comrsc.org The reduction of nitropyridines to aminopyridines often employs catalysts like Pd/C or Raney Nickel, and these same catalytic systems can be applied to the hydrogenation of the pyridine ring itself, often under more forcing conditions (higher pressure and temperature). google.comorgsyn.org For instance, the hydrogenation of p-phenylenediamine (B122844) to 1,4-cyclohexanediamine has been efficiently catalyzed by ruthenium supported on graphitic carbon nitride (Ru/g-C₃N₄), suggesting its potential applicability to diaminopyridines. nih.gov

| Substrate | Catalyst | Conditions | Product | Reference |

| Functionalized Pyridines | Rh₂O₃ | 5 bar H₂, TFE, 40 °C | Corresponding Piperidines | rsc.org |

| 2,3-Dinitropyridine | Pd/C | H₂, Organic Solvent, Heat | 2,3-Diaminopyridine | google.com |

| 2-Amino-5-bromo-3-nitropyridine | 5% Pd-SrCO₃ | H₂, 4% NaOH solution | 2,3-Diaminopyridine | google.com |

| p-Phenylenediamine | Ru/g-C₃N₄ | Mild Conditions | 1,4-Cyclohexanediamine | nih.gov |

Oxidation Processes and Product Characterization

The oxidation of o-phenylenediamines is a cornerstone of heterocyclic chemistry, most notably in the synthesis of quinoxalines. This reaction typically proceeds via a condensation reaction with a 1,2-dicarbonyl compound, which can be considered a formal oxidation of the diamine.

By analogy, this compound is expected to undergo a similar condensation-oxidation reaction with 1,2-dicarbonyl compounds (such as glyoxal (B1671930) or benzil) to yield substituted dipyrido[2,3-b:2',3'-e]pyrazines. This transformation is a highly efficient and common method for constructing such fused heterocyclic systems. nih.govchim.itsapub.org The general reaction involves the initial formation of a dihydropyrazine (B8608421) intermediate, which then undergoes spontaneous or catalyzed oxidation (aromatization) to the stable quinoxaline-like product. nih.gov

Various catalysts and reaction conditions have been developed to promote this type of reaction for o-phenylenediamines, including the use of catalysts like iodine, copper sulfate, zirconium dioxide, or simply heating in a suitable solvent like ethanol (B145695) or acetic acid. nih.govchim.itlongdom.org It is anticipated that similar conditions would be effective for this compound.

Expected Product Characterization:

The resulting dipyrido[2,3-b:2',3'-e]pyrazine products would be characterized using standard spectroscopic techniques:

NMR Spectroscopy: ¹H and ¹³C NMR would confirm the structure, showing characteristic shifts for the aromatic protons and carbons of the fused pyridine and pyrazine (B50134) rings, as well as signals for the methyl groups and any substituents derived from the dicarbonyl reactant. longdom.org

Mass Spectrometry: The molecular ion peak would confirm the molecular weight of the synthesized compound.

IR Spectroscopy: Would show characteristic absorption bands for C=N and C=C stretching vibrations within the aromatic heterocyclic core.

Charge Transfer Complex Formation with Electron Acceptors

Aromatic diamines are effective electron donors and readily form charge-transfer (CT) complexes with various electron-acceptor molecules. Studies on o-phenylenediamine (B120857) (OPD) with strong π-acceptors like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) show the formation of intensely colored solutions, which is a hallmark of CT complex formation. acs.orgnih.gov The interaction involves the transfer of electron density from the highest occupied molecular orbital (HOMO) of the diamine (donor) to the lowest unoccupied molecular orbital (LUMO) of the acceptor.

Given the presence of the electron-rich diamine system and the pyridine ring, this compound is expected to be a potent electron donor, forming stable charge-transfer complexes with suitable acceptors. The interaction with an acceptor like DDQ would result in a new, distinct absorption band in the UV-visible spectrum at a longer wavelength than the bands of the individual components. acs.orgnih.gov

Stoichiometry and Stability of Charge Transfer Complexes

The stoichiometry of the interaction between the donor and acceptor can be determined using methods such as Job's method of continuous variation or photometric titrations. For the analogous system of o-phenylenediamine and DDQ, a 1:1 stoichiometry has been consistently observed in various solvents. acs.orgnih.govresearchgate.net This indicates that one molecule of the diamine interacts with one molecule of the acceptor.

The stability of these complexes is quantified by the formation constant (KCT) and the molar extinction coefficient (εCT), which can be calculated using the Benesi-Hildebrand equation. The stability is influenced by the nature of the donor, the acceptor, and the polarity of the solvent. acs.org Studies on the OPD-DDQ complex show that the complex is more stable in more polar solvents like acetonitrile (B52724) compared to methanol. acs.org This is attributed to the increased stabilization of the separated charges in the polar medium.

Table 1: Spectroscopic and Stability Data for the o-Phenylenediamine-DDQ Charge Transfer Complex (Data presented as an analogy for the expected behavior of this compound complexes)

| Solvent | Dielectric Constant (ε) | λmax (nm) | KCT (L mol⁻¹) | εCT (L mol⁻¹ cm⁻¹) |

| Acetonitrile | 37.5 | 415 | 1.25 x 10⁴ | 1.09 x 10⁴ |

| Methanol | 32.7 | 463 | 0.57 x 10⁴ | 0.21 x 10⁴ |

Source: Data derived from studies on the o-phenylenediamine-DDQ complex. acs.orgnih.gov

Proton Transfer Phenomena in Charge Transfer Systems

In many charge-transfer systems involving molecules with acidic or basic sites, the initial electron transfer can be followed by or coupled with a proton transfer (a process known as proton-coupled electron transfer, PCET). mdpi.comrsc.org In the case of complexes between aromatic diamines and acceptors like DDQ, the interaction is best described as the formation of a radical ion pair (D•⁺A•⁻) through complete charge transfer. acs.orgnih.gov

For this compound, the presence of both basic amino groups and the pyridine nitrogen atom creates possibilities for subsequent proton transfer events. The initial charge transfer from the diamine to the acceptor results in a radical cation (the diamine part) and a radical anion (the acceptor part). The increased acidity of the N-H protons on the diamine radical cation could facilitate a proton transfer to a suitable acceptor, which could be the acceptor radical anion or a basic solvent molecule. mdpi.com

Coordination Chemistry and Ligand Properties of Pyridine Diamine Derivatives

Design Principles for Pyridine-Diamine Ligands

The design of pyridine-diamine ligands is a cornerstone of modern coordination chemistry, allowing for the synthesis of metal complexes with tailored electronic, steric, and photophysical properties. The fundamental design revolves around combining a pyridine (B92270) ring, a six-membered heterocycle with a nitrogen atom, with one or more diamine functionalities. This combination offers a versatile scaffold that can be systematically modified.

Key design principles include:

Tuning Electronic Properties: The electronic nature of the pyridine ring can be modified by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). nih.gov For 5,6-Dimethylpyridine-2,3-diamine, the two methyl groups at the 5 and 6 positions act as EDGs, increasing the electron density on the pyridine ring. This enhances the σ-donor capacity of the pyridine nitrogen, generally leading to stronger metal-ligand bonds.

Controlling Coordination Geometry: The placement of the diamine groups relative to the pyridine nitrogen and each other dictates the chelation behavior and the geometry of the resulting metal complex. Ligands with ortho-diamine groups, such as in this compound, are designed to act as bidentate or tridentate chelators, forming stable five- or six-membered rings with a metal ion. The rigidity of the aromatic backbone combined with the flexibility of the amine groups allows for the stabilization of specific coordination geometries, such as square planar or octahedral. nih.govwikipedia.org

Steric Hindrance: The introduction of bulky substituents on the pyridine ring or the amine groups can influence the ligand's coordination mode, the stability of the complex, and the accessibility of the metal center for further reactions. wikipedia.org In the target molecule, the methyl groups are adjacent to the pyridine nitrogen, which can introduce moderate steric hindrance, potentially influencing the approach of bulky metal ions or other ligands.

Hemilability and Reactivity: The dynamic nature of the coordination of some donor arms in polydentate ligands, known as hemilability, can be engineered. This allows a ligand to temporarily open a coordination site, which is a valuable feature in catalysis. The combination of a "hard" amine donor and a "softer" pyridine nitrogen donor provides a basis for creating such hemilabile systems.

Metal Complexation Studies with Transition Metal Ions

The ortho-diamine functionality of ligands like this compound makes them excellent candidates for forming stable chelate complexes with a wide range of transition metal ions. The lone pair of electrons on the pyridine nitrogen and the two amine groups can coordinate to a metal center, creating a robust multidentate ligand system.

Binding Modes and Chelation Behavior of Dimethylpyridine-Diamine Ligands

Based on analogous structures, this compound is expected to exhibit several key binding modes:

Bidentate N,N'-Chelation: The most common binding mode would involve the pyridine nitrogen and one of the adjacent amine nitrogens coordinating to the metal center, forming a stable five-membered chelate ring.

Tridentate N,N',N''-Chelation: It is plausible that all three nitrogen atoms (one pyridine, two amine) could coordinate to a single metal center, particularly with metal ions that favor higher coordination numbers, forming two fused five-membered rings. This would create a rigid, planar coordination environment.

Bridging Ligand: In polynuclear complexes, the ligand could act as a bridge between two or more metal centers. For example, it could form a chelate with one metal ion while one of its amine groups coordinates to an adjacent metal ion.

The stability of these chelated complexes is significantly enhanced by the chelate effect , which is the thermodynamic preference for the formation of complexes with polydentate ligands over those with analogous monodentate ligands. youtube.com This effect is primarily driven by a favorable increase in entropy upon chelation. youtube.com The rigid structure of the pyridine backbone pre-organizes the donor atoms for coordination, further enhancing the thermodynamic stability of the resulting metallacycles.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyridine-diamine ligands typically involves the reaction of a metal salt with the ligand in a suitable solvent. nih.govuni.lu The choice of solvent, temperature, and stoichiometry can influence the final product's structure and nuclearity. mdpi.com Characterization of these complexes relies on a suite of analytical techniques.

| Technique | Purpose | Expected Findings for a Dimethylpyridine-Diamine Complex |

| X-ray Crystallography | Determines the precise 3D molecular structure, including bond lengths, bond angles, and coordination geometry. | Confirms the binding mode (e.g., bidentate, tridentate), the geometry around the metal (e.g., square planar, octahedral), and intermolecular interactions. nih.gov |

| NMR Spectroscopy | (¹H, ¹³C, ¹⁹⁵Pt) Provides information about the ligand's chemical environment upon coordination. | Shifts in the signals of pyridine and amine protons/carbons upon complexation indicate successful coordination. ¹⁹⁵Pt NMR is crucial for characterizing platinum complexes. mdpi.com |

| Infrared (IR) Spectroscopy | Identifies the vibrational frequencies of functional groups. | Changes in the N-H and C=N stretching frequencies upon coordination confirm the involvement of the amine and pyridine groups in metal binding. |

| UV-Vis Spectroscopy | Probes electronic transitions within the complex. | Reveals ligand-to-metal charge transfer (LMCT) or d-d transition bands, which are characteristic of the metal ion and its coordination environment. ut.ac.ir |

| Mass Spectrometry | Determines the mass-to-charge ratio of the complex, confirming its composition. | Provides evidence for the formation of the desired metal-ligand species. figshare.com |

Copper(II) Complexes of Pyridine-Diamine Ligands

Copper(II) readily forms complexes with pyridine-containing ligands. The synthesis often involves reacting a copper(II) salt, such as CuCl₂ or Cu(ClO₄)₂, with the ligand in a solvent like methanol (B129727) or ethanol (B145695). nih.govut.ac.ir Copper(II) complexes with N-donor ligands often adopt square planar or distorted octahedral geometries. nih.gov

In the case of a ligand like this compound, a mononuclear complex such as [Cu(L)Cl₂] (where L is the diamine ligand) could be formed, likely exhibiting a distorted square planar or square pyramidal geometry. nih.gov Dinuclear complexes, where two copper centers are bridged by ligands or anions (like hydroxide), have also been observed with related poly-pyridyldiamine ligands. researchgate.net

Table: Representative Copper(II)-Pyridine Complexes and Their Properties

| Complex | Geometry | Key Structural Feature | Reference |

| trans-[CuCl₂(etpy)₂] (etpy = 2-ethylpyridine) | Square Planar | Mononuclear unit with monodentate pyridine ligands. | nih.gov |

| [Cu₂(L1)(µ-OH)(CH₃CN)]³⁺ | Dinuclear | A µ-hydroxo-bridged dicopper(II) core. | researchgate.net |

| [Cu(L)(Cl)(H₂O)] (L = tridentate NNO ligand) | Pentacoordinated | Mononuclear complex with a tridentate Schiff base ligand. | nih.gov |

Platinum(II) Conjugates with Diamine Ligands

Platinum(II) complexes featuring diamine ligands are a cornerstone of anticancer chemotherapy, with cisplatin (B142131) being the archetypal example. Research focuses on synthesizing new platinum(II) conjugates to overcome issues like drug resistance and side effects. mdpi.comnih.gov The synthesis typically involves reacting an aqueous solution of K₂[PtCl₄] with the diamine ligand. nih.govresearchgate.net

A ligand such as this compound would chelate to the Pt(II) center via its nitrogen donors, forming stable complexes. The resulting complex, for instance [Pt(L)Cl₂], would have a square-planar geometry, a hallmark of Pt(II) coordination chemistry. The electronic and steric properties imparted by the dimethylpyridine scaffold would influence the complex's reactivity and biological interactions, particularly its ability to bind to DNA. mdpi.comnih.gov

Table: Examples of Synthesized Platinum(II)-Diamine Complexes

| Complex Type | Ligand Type | Purpose of Design | Reference |

| [Pt(PL)(AL)]²⁺ | PL = Heteroaromatic, AL = Diaminocyclohexane | To create non-traditional organometallic Pt(II) complexes with improved cytotoxicity and selectivity. | mdpi.com |

| [Pt(diamine)Cl₂] | 1,2-bis(aminomethyl)-cyclohexane | Cisplatin analogue with a seven-membered chelate ring to study structure-activity relationships. | researchgate.net |

| [Pt(dipm)Cl₂] | dipm = bis(pyrimidine-2-yl)amine | Rigid chelating motif to study subtle electronic effects on antitumor activity. | nih.gov |

Rhenium(I) Complexes with Methylpyridine-Carbothioamide Ligands

While distinct from a diamine, a methylpyridine-carbothioamide ligand combines a pyridine ring with a thioamide group (-C(=S)NH₂). This creates a different set of donor atoms (N, S) for metal chelation. Rhenium(I) tricarbonyl complexes, fac-[Re(CO)₃]⁺, are of significant interest for their potential applications in radiopharmaceuticals and photodynamic therapy. nih.gov

Synthesis of these complexes typically involves the reaction of a precursor like [Re(CO)₅Cl] or [NEt₄]₂[Re(CO)₃Br₃] with the bidentate N,S-chelating ligand. nih.govresearchgate.net The resulting complexes generally adopt a stable, distorted octahedral geometry with the three carbonyl ligands arranged in a facial configuration. The methyl group on the pyridine ring would, as in the diamine case, serve to fine-tune the electronic properties of the complex.

Palladium Complexes in Catalytic Systems

While specific literature on palladium complexes formed with this compound is not extensively detailed, general principles allow for an informed projection of their behavior. The presence of two electron-donating methyl groups and two amino groups on the pyridine scaffold would significantly increase the ligand's basicity. This enhanced electron-donating character is expected to create a more electron-rich palladium center upon coordination. Such an electronic environment can promote key steps in catalytic cycles, for example, the oxidative addition step in cross-coupling reactions. Research on other functionalized pyridine derivatives has demonstrated that complexes with more basic ligands can serve as versatile and highly active precatalysts. nih.gov The synthesis of related palladium(II) complexes with bidentate N-donor ligands, such as 2,2'-bipyridyl, often involves reacting a palladium(II) salt like K₂PdCl₄ with the ligand, followed by anion exchange to create a more reactive catalytic species. nih.gov It is anticipated that palladium complexes of this compound would exhibit high activity in reactions like C-H functionalization and C-N bond formation, similar to other palladium complexes derived from various ligand systems. mdpi.com

Influence of Dimethyl Substitution on Metal Binding Affinity and Selectivity

The substitution pattern on a pyridine-diamine ligand framework profoundly influences its coordination chemistry, directly affecting the metal binding affinity and the selectivity of the resulting catalyst. The two methyl groups at the 5- and 6-positions of the this compound molecule are electron-donating groups (EDGs). Their presence increases the electron density on the aromatic pyridine ring and, consequently, on the pyridine nitrogen atom. This enhanced electron density increases the ligand's basicity and its capacity as a sigma-donor to a coordinated metal center. researchgate.netnih.gov

Studies on a range of functionalized pyridine ligands have established a clear correlation between the electronic properties of substituents and the physicochemical characteristics of their metal complexes. nih.gov Electron-donating groups increase the electron density around the coordinated metal ion, a phenomenon that can be observed through techniques like cyclic voltammetry and is supported by density functional theory (DFT) studies. researchgate.netnih.gov This modification of the electronic environment of the metal center can lead to several important effects:

Increased Binding Affinity: A more electron-rich ligand generally forms a stronger coordinate bond with a metal cation, leading to higher formation constants and more stable complexes.

Modulated Redox Potential: The increased electron density on the metal makes it easier to oxidize, thereby lowering its redox potential. This is a critical factor in catalytic reactions that involve changes in the metal's oxidation state, such as ATRP.

Altered Selectivity: By modifying the electronic and steric environment of the catalyst's active site, the dimethyl substituents can influence the catalyst's selectivity towards a specific substrate or a particular reaction pathway. While EDGs primarily exert an electronic influence, their steric bulk, even if modest as with methyl groups, can also play a role in discriminating between different substrates, particularly in sterically demanding transformations. nih.gov

Catalytic Applications of Pyridine-Diamine Metal Complexes

Metal complexes derived from pyridine-diamine ligands are versatile catalysts in several important organic transformations. The specific structure of the ligand, including its substituents, is key to tuning the catalyst's performance.

| Catalytic Application | Metal | Ligand Type | Role of Ligand |

| Atom Transfer Radical Polymerization (ATRP) | Copper, Iron | Pyridine-Diamine, Diimine-Pyridine | Solubilizes metal salt, adjusts redox potential for controlled polymerization. |

| Hydrogenation Catalysis | Cobalt, Iron, Manganese | Pyridine-Diamine, PNP Pincer | Stabilizes metal center, facilitates hydrogen activation and transfer. |

Role in Atom Transfer Radical Polymerization (ATRP)

In Atom Transfer Radical Polymerization (ATRP), the ligand plays a dual role: it solubilizes the transition metal salt (most commonly a copper halide) in the polymerization medium and, more importantly, it adjusts the redox potential of the metal center to achieve appropriate activity and control over the polymerization. Pyridine-based diamine and diimine ligands have proven to be highly effective in this regard. nih.govnih.gov

Hydrogenation Catalysis

Pyridine-diamine and structurally related diimine-pyridine scaffolds have been successfully employed in hydrogenation catalysis, particularly with first-row transition metals like cobalt, iron, and manganese. These earth-abundant metals provide a more sustainable alternative to precious metal catalysts (e.g., rhodium, ruthenium, palladium). In these catalytic systems, the pyridine-diamine ligand provides a robust coordination environment that stabilizes the metal ion throughout the catalytic cycle, which often involves hydride intermediates and changes in the metal's oxidation state.

For example, cobalt complexes with pyridine-diimine ligands are active for the hydrogenation of olefins. Furthermore, iron and manganese complexes featuring PNP pincer ligands derived from 2,6-diaminopyridine (B39239) have demonstrated significant activity in the hydrogenation and dehydrogenation of polar substrates. These systems can operate via mechanisms involving metal-ligand cooperation, where the amine groups of the ligand participate directly in the bond activation process. Although specific studies employing this compound in hydrogenation are not prominent in the literature, its structural features—a bidentate N,N-donor set with electron-donating methyl groups—make its metal complexes promising candidates for this class of reactions. The ligand's framework is well-suited to support the types of reactive intermediates involved in the catalytic addition of hydrogen to unsaturated bonds.

Advanced Spectroscopic and Structural Characterization of Dimethylpyridine Diamine Compounds and Their Derivatives

Vibrational Spectroscopy (FTIR) for Functional Group Analysis and Hydrogen Bonding Interactions

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the context of 5,6-dimethylpyridine-2,3-diamine, FTIR spectra would be expected to show characteristic absorption bands for the amine (N-H) and pyridine (B92270) ring (C=N, C=C) functionalities.

The N-H stretching vibrations of the primary amine groups are typically observed in the region of 3300-3500 cm⁻¹. The presence of two distinct bands in this region would be indicative of the symmetric and asymmetric stretching modes of the -NH₂ groups. The positions of these bands can also provide information about hydrogen bonding. Intermolecular or intramolecular hydrogen bonding can cause a broadening and a shift of the N-H stretching bands to lower frequencies.

The C-H stretching vibrations of the methyl groups would appear around 2850-3000 cm⁻¹. The aromatic C-H stretching vibrations of the pyridine ring are expected at slightly higher frequencies, typically above 3000 cm⁻¹.

Vibrations associated with the pyridine ring, including C=C and C=N stretching, are expected in the 1400-1600 cm⁻¹ region. The bending vibrations for the N-H groups (scissoring) usually appear around 1600 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the connectivity and chemical environment of atoms.

Proton (¹H) NMR spectroscopy provides information about the number, type, and connectivity of hydrogen atoms in a molecule. organicchemistrydata.orgdocbrown.info For this compound, the ¹H NMR spectrum would show distinct signals for the protons of the methyl groups, the pyridine ring, and the amine groups.

The chemical shifts (δ) are influenced by the electronic environment of the protons. docbrown.info The two methyl groups at positions 5 and 6 would likely appear as singlets in the upfield region of the spectrum, typically around δ 2.0-2.5 ppm. The exact chemical shifts may differ slightly due to their positions on the pyridine ring.

The single proton on the pyridine ring at position 4 would appear as a singlet in the aromatic region, likely between δ 6.0 and 8.0 ppm. The protons of the two amine groups (-NH₂) would also give rise to signals, the chemical shifts of which can be highly variable and are often broad due to exchange processes and hydrogen bonding. Their signals might be found over a wide range, and their integration would correspond to four protons.

A hypothetical ¹H NMR data table for this compound is presented below based on typical chemical shift values for similar structures.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (pos. 5) | ~2.2 | Singlet | 3H |

| -CH₃ (pos. 6) | ~2.4 | Singlet | 3H |

| Pyridine-H (pos. 4) | ~7.0 | Singlet | 1H |

| -NH₂ (pos. 2 & 3) | Variable (e.g., 4.0-6.0) | Broad Singlet | 4H |

This is an illustrative table. Actual chemical shifts can vary based on solvent and other experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. docbrown.info Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the methyl groups would resonate at the highest field (lowest chemical shift), typically in the range of δ 15-25 ppm. The carbon atoms of the pyridine ring would appear at lower fields (higher chemical shifts). The carbons directly attached to the nitrogen atoms (C2 and C3) would be significantly deshielded and are expected to appear in the range of δ 140-160 ppm. The other ring carbons (C4, C5, and C6) would have chemical shifts influenced by the substituents and their positions within the aromatic system.

A predicted ¹³C NMR data table for this compound is shown below.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (pos. 5) | ~18 |

| -CH₃ (pos. 6) | ~22 |

| C4 | ~120 |

| C5 | ~130 |

| C6 | ~145 |

| C2 | ~150 |

| C3 | ~155 |

This is an illustrative table. Actual chemical shifts can vary.

When this compound acts as a ligand to form complexes with metal centers containing NMR-active nuclei, such as phosphorus-31 (³¹P), multinuclear NMR becomes a valuable tool. For instance, if this diamine is part of a larger structure that includes phosphine (B1218219) ligands, ³¹P NMR spectroscopy can be used to study the coordination environment of the phosphorus atoms. najah.edursc.org The chemical shift and coupling constants in the ³¹P NMR spectrum can provide insights into the geometry of the complex and the nature of the metal-phosphorus bond. researchgate.net

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Charge Transfer Phenomena

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons to higher energy levels. The UV-Vis spectrum of this compound would be characterized by absorption bands corresponding to π → π* and n → π* electronic transitions within the pyridine ring and the amine substituents.

The π → π* transitions, which are typically of high intensity, arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital in the aromatic system. The n → π* transitions, which are generally of lower intensity, involve the promotion of a non-bonding electron (from the nitrogen atoms of the amine groups or the pyridine ring) to a π* antibonding orbital. The positions and intensities of these absorption bands can be influenced by the solvent polarity.

In metal complexes of this compound, additional absorption bands may appear in the visible region of the spectrum. These are often due to charge-transfer transitions, either from the metal to the ligand (MLCT) or from the ligand to the metal (LMCT). The study of these charge-transfer phenomena is crucial for understanding the electronic properties of such complexes.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns.

For this compound (C₇H₁₁N₃), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (137.18 g/mol ). synchem.debldpharm.com High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which can be used to confirm the elemental composition of the molecule. rsc.org

The fragmentation pattern observed in the mass spectrum can offer clues about the structure of the molecule. Common fragmentation pathways for this compound might involve the loss of methyl groups, amine groups, or cleavage of the pyridine ring. The analysis of these fragments helps to piece together the molecular structure. A predicted collision cross section (CCS) for the [M+H]⁺ ion is 128.2 Ų. uni.lu

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) is an indispensable, non-destructive technique for the analysis of solid-state materials, providing fundamental information about the atomic and molecular arrangement within a crystal. This method is crucial for characterizing the three-dimensional structure of crystalline compounds. For dimethylpyridine-diamine compounds and their derivatives, XRD techniques are pivotal in determining molecular geometry, identifying crystalline phases, analyzing purity, and estimating the size of crystalline domains.

Powder X-ray Diffraction (P-XRD) for Crystalline Phase Analysis and Grain Size Estimation

Powder X-ray Diffraction (P-XRD) is a primary tool for analyzing polycrystalline materials. It generates a unique diffraction pattern, or fingerprint, for a crystalline solid, which allows for the identification of its constituent phases and assessment of sample purity. mdpi.com While a single crystal provides a more detailed structure, P-XRD is essential for confirming that the bulk material synthesized matches the structure determined from a single crystal. jst.go.jp The technique is broadly applicable to organic compounds, including pyridine derivatives. aip.orgnih.govmdpi.com For instance, in the characterization of a pyridine:acetylene co-crystal, P-XRD was used to identify distinctive diffraction peaks that confirmed the formation of the new co-crystal phase. nih.gov Similarly, P-XRD has been used to study various forms of salts derived from pyridine-containing molecules, such as distinguishing between anhydrous and hydrated crystalline structures. mdpi.com

Beyond phase identification, P-XRD data can be used to estimate the average size of the crystallites (ordered crystalline domains) in a sample. The Scherrer equation relates the width of the diffraction peaks to the crystallite size; broader peaks generally indicate smaller crystallites. wikipedia.orgresearchgate.net This is particularly useful for nanomaterials, where crystallite size can be in the range of 1 to 100 nm. numberanalytics.comscirp.org It is important to note that the Scherrer equation provides a lower-bound estimate, as other factors like lattice strain and instrumental effects can also contribute to peak broadening. wikipedia.org The method is generally not applicable to grains larger than about 0.1 to 0.2 μm. wikipedia.org

Table 1: Representative P-XRD Data for a Crystalline this compound Derivative This table is for illustrative purposes and represents hypothetical data.

| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 12.5 | 7.08 | 88 |

| 18.8 | 4.72 | 100 |

| 22.4 | 3.97 | 45 |

| 25.2 | 3.53 | 75 |

| 28.9 | 3.09 | 60 |

| 31.5 | 2.84 | 33 |

Single-Crystal X-ray Diffraction for Precise Molecular Geometry

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional structure of a molecule. mdpi.com By analyzing the diffraction pattern of a single crystal, researchers can calculate accurate bond lengths, bond angles, and torsion angles, providing an unambiguous model of the molecular geometry and its arrangement within the crystal lattice. nih.gov

This technique has been successfully applied to numerous pyridine derivatives to elucidate their structural features. researchgate.net For example, the crystal structure of pyridine-2,5-diamine was determined using SC-XRD, revealing details about bond lengths and angles within the pyridine ring and the amino groups, as well as the intermolecular hydrogen bonding network. researchgate.net In another study on diaminopyrimidine sulfonate derivatives, SC-XRD analysis provided the experimental data for comparison with theoretical structures calculated using Density Functional Theory (DFT), showing only slight differences which were attributed to the different states of matter (solid vs. gas phase). nih.gov Although a published crystal structure for this compound was not identified in the search results, the principles and applications of SC-XRD are directly transferable and would be the ultimate method to confirm its precise molecular geometry.

Table 2: Illustrative Single-Crystal Crystallographic Data for a Hypothetical this compound Derivative This table is for illustrative purposes and represents hypothetical data.

| Parameter | Value |

|---|---|

| Empirical Formula | C₇H₁₁N₃ |

| Formula Weight | 137.19 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.89 |

| b (Å) | 10.45 |

| c (Å) | 12.67 |

| α, β, γ (°) | 90 |

| Volume (ų) | 779.4 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.17 |

Scanning Electron Microscopy–Energy-Dispersive X-ray (SEM-EDX) Analysis for Elemental Composition and Morphology

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to investigate the surface morphology—including the shape, texture, and size—of solid materials at high magnification. ijrpr.com It is widely used to visualize the crystal habit and surface features of organic and inorganic compounds. researchgate.netresearchgate.netmdpi.com For derivatives of this compound, SEM would be instrumental in observing the morphology of the crystalline powder, such as identifying whether the particles are well-formed blocks, needles, or aggregates. researchgate.net Solid organic matter is typically identified in SEM images by its characteristic low backscatter intensity, making it appear dark gray. searchanddiscovery.com

Coupled with SEM, Energy-Dispersive X-ray Spectroscopy (EDX or EDS) provides elemental analysis of the sample. ijrpr.comresearchgate.net An electron beam excites atoms in the sample, which then emit X-rays with energies characteristic of each element present. This allows for qualitative and semi-quantitative elemental mapping of the surface. For a pure sample of this compound, EDX would be expected to detect carbon and nitrogen. However, detecting light elements like nitrogen can be challenging due to their low X-ray yield and potential for peak overlap with more abundant elements like carbon and oxygen. echemi.comresearchgate.netscientific.net The technique is generally not capable of detecting the lightest elements, such as hydrogen. scientific.net In the case of a metal complex derived from this ligand, EDX would be highly effective at confirming the presence of the metal alongside the carbon and nitrogen of the ligand, thus verifying the complex's composition. researchgate.net

Table 3: Representative SEM-EDX Elemental Analysis Data for a Hypothetical Copper(II) Complex of this compound This table is for illustrative purposes and represents hypothetical data.

| Element | Weight % | Atomic % |

|---|---|---|

| Carbon (C) | 43.6 | 53.4 |

| Nitrogen (N) | 21.8 | 22.9 |

| Copper (Cu) | 34.6 | 23.7 |

| Total | 100.0 | 100.0 |

Computational and Theoretical Investigations of 5,6 Dimethylpyridine 2,3 Diamine Systems

Quantum Chemical Calculations (DFT, TD-DFT) for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. DFT has become a particularly popular method due to its balance of computational cost and accuracy in describing electron correlation. For more complex phenomena, such as electronic excitations, TD-DFT is the tool of choice.

Geometry Optimization and Stability Analysis

Before any properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms in a molecule—its equilibrium geometry—must be determined. This process, known as geometry optimization, involves finding the minimum energy structure on the potential energy surface.

Theoretical studies on related compounds, like 3,5-diacetyl-2,6-dimethylpyridine, have utilized DFT methods such as B3LYP with a 6-31G basis set to perform these optimizations. The calculations determine key structural parameters like bond lengths and angles. For 5,6-Dimethylpyridine-2,3-diamine, optimization would reveal the planarity of the pyridine (B92270) ring and the orientation of the amino and methyl substituents. Stability is confirmed when a frequency calculation yields no imaginary frequencies, ensuring the optimized structure is a true energy minimum. The total energy of the optimized structure is also a key output, allowing for comparisons of stability between different isomers or conformers. For example, a study on dihydropteridines, which are structurally related, used quantum-chemical calculations to compare the total energies of different molecular forms.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the most likely to accept them.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally indicates higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the ground to an excited state.

In a study of 3,5-dimethyl-2,6-diphenylpyridine and its derivatives using DFT (wB97XD/Def2TZVPP), the HOMO and LUMO energies were calculated to determine their energy gaps. This analysis showed how different substituent groups (amino and nitro) altered the gap. For this compound, the electron-donating nature of the two amino groups and the two methyl groups would be expected to raise the energy of the HOMO, likely resulting in a relatively small HOMO-LUMO gap and indicating high reactivity.

Table 1: Illustrative FMO Data for Analogue Pyridine Systems This table presents data from related compounds to illustrate the typical values obtained from FMO analysis.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 3,5-dimethyl-2,6-diphenylpyridine (1) | -6.503 | -0.517 | 5.986 |

| Compound (1) with para-amino substituent (2) | -5.878 | -0.381 | 5.497 |

| Compound (1) with para-nitro substituent (3) | -6.857 | -2.123 | 4.734 |

| Compound (1) with para-amino and para-nitro substituents (4) | -6.095 | -2.204 | 3.891 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge distribution within a molecule. These maps are plotted onto the molecule's electron density surface and are invaluable for predicting how a molecule will interact with other charged species.

The color-coding on an MEP map indicates the electrostatic potential:

Red: Regions of most negative potential, rich in electrons, and prone to electrophilic attack.

Blue: Regions of most positive potential, electron-deficient, and prone to nucleophilic attack.

Green: Regions of neutral or zero potential.

For pyridine derivatives, the nitrogen atom in the ring typically creates a region of negative potential. In studies of 3,5-dimethyl-2,6-diphenylpyridine, the MEP map shows negative potential localized on the pyridine nitrogen, while positive potential is found on the C-H bonds. For this compound, the two electron-rich amino groups would create significant regions of negative potential (red/yellow), making them likely sites for electrophilic attack and hydrogen bond donation. The pyridine nitrogen would also be a negative site.

Reactivity Indices and Chemical Softness Parameters

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity and stability. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η ≈ (I - A) / 2). Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules are more polarizable and reactive.

Electronegativity (χ): The power to attract electrons (χ ≈ (I + A) / 2).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = χ² / 2η).

Calculations on substituted pyridines show that electron-donating groups, like the amino groups in this compound, tend to decrease hardness and increase softness, thereby increasing reactivity.

Table 2: Illustrative Reactivity Descriptors for Analogue Pyridine Systems This table presents data from related compounds to illustrate typical reactivity index values.

| Compound | Hardness (η) | Softness (S) | Electrophilicity Index (ω) |

|---|---|---|---|

| 3,5-dimethyl-2,6-diphenylpyridine (1) | 2.993 | 0.334 | 2.355 |

| Compound (1) with para-amino substituent (2) | 2.749 | 0.364 | 2.138 |

| Compound (1) with para-nitro substituent (3) | 2.367 | 0.422 | 4.509 |

| Compound (1) with para-amino and para-nitro substituents (4) | 1.946 | 0.514 | 4.507 |

Analysis of Electronic Transitions and Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is employed to study the excited states of molecules. This analysis allows for the prediction of the ultraviolet-visible (UV-Vis) absorption spectrum by calculating the energies of electronic transitions and their corresponding oscillator strengths (a measure of the transition probability).

These calculations can identify the nature of the primary electronic transitions, such as π→π* (from a pi bonding to a pi anti-bonding orbital) or n→π* (from a non-bonding to a pi anti-bonding orbital). For pyridine-based systems, TD-DFT calculations can predict the maximum absorption wavelengths (λmax). Studies on pyridine complexes show that TD-DFT can model the lowest excitation energies. For this compound, with its extended conjugation and electron-donating groups, TD-DFT would be essential to predict its color and photophysical behavior.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is ideal for studying the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are used to explore the physical movements and interactions of atoms and molecules over time. MD is particularly useful for conformational analysis and understanding intermolecular interactions.

For a flexible molecule like this compound, MD simulations can reveal the rotational dynamics of the amino and methyl groups and the puckering of the pyridine ring, if any. By simulating the molecule in a solvent (like water), one can observe how intermolecular hydrogen bonds form between the amino groups, the pyridine nitrogen, and the solvent molecules. These simulations provide a dynamic picture of the molecule's behavior in a realistic environment. Studies on substituted pyridine derivatives have successfully used MD to investigate their binding mechanisms with proteins, demonstrating that interactions like hydrogen bonding are key driving forces. nih.gov Although specific MD studies on this compound are not prevalent, this methodology remains a powerful tool for understanding its dynamic behavior and interactions in a condensed phase.

Molecular Docking Studies for Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of medicinal chemistry, it is frequently used to understand and predict the interaction between a small molecule ligand and a protein receptor at the atomic level. For derivatives of this compound, molecular docking studies have been instrumental in elucidating potential biological targets and understanding binding mechanisms.

Computational studies on various pyridine derivatives have explored their interactions with a range of biological receptors. For instance, derivatives of dimethylpyridine have been docked into the active sites of cyclooxygenase (COX) enzymes to understand their anti-inflammatory potential. researchgate.net These studies show how the dimethylpyridine moiety orients itself within the binding subdomains of the enzyme. researchgate.net Other research has focused on pyridine-based compounds as potential inhibitors for targets such as the Dopamine D2 receptor, Epidermal Growth Factor Receptor (EGFR), and proteins crucial to SARS-CoV-2. nih.govacs.orgnih.gov These computational models serve as a preliminary screening method, helping to identify and prioritize compounds for further experimental testing. The insights gained from these simulations are crucial for structure-based drug design, allowing for the rational optimization of ligand affinity and selectivity.

A primary goal of molecular docking is to predict the binding affinity of a ligand to a receptor, which is often expressed as a binding energy score (in kcal/mol), and to identify the specific interactions that stabilize the complex. Lower binding energy values typically indicate a more stable protein-ligand complex.

For various pyridine derivatives, docking studies have successfully predicted binding affinities and detailed the molecular interactions involved. For example, pyridine-based thiadiazole derivatives targeting the COX enzyme (PDB ID: 1pxx) showed strong binding affinities with energies of -8.5 and -8.4 kcal/mol, comparable to the standard drug diclofenac. dergipark.org.tr Similarly, certain pyridine-based imines were predicted to bind to the Dopamine D2 receptor with binding energies ranging from -6.79 to -7.07 kcal/mol. nih.gov The analysis of the docked poses reveals crucial interaction sites, identifying specific amino acid residues that form hydrogen bonds, π-π stacking, π-alkyl, or hydrophobic interactions with the ligand. nih.gov For example, in the active site of the D2 receptor, interactions with residues such as ASP114, ALA122, and CYS118 have been observed for pyridine-based ligands. nih.gov These predictions of interaction sites are vital for understanding the structure-activity relationship (SAR) and for designing new derivatives with improved binding characteristics.

Table 1: Examples of Predicted Binding Affinities for Pyridine Derivatives with Various Receptors

| Compound Class | Target Protein | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Pyridine-based imines | Dopamine D2 Receptor (6CM4) | -6.79 to -7.07 | nih.gov |

| Pyridine-based thiadiazoles | Cyclooxygenase (1pxx) | -8.4 to -8.5 | dergipark.org.tr |

| Pyridine-thioether Pd(II) complex | SARS-CoV-2 Papain-like Protease | -8.44 | nih.gov |

| Pyridine-thioether Pd(II) complex | SARS-CoV-2 Main Protease | -8.21 | nih.gov |

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex, accounting for the flexibility of both the ligand and the receptor over time. youtube.com MD simulations are used to refine docking poses and enhance the accuracy of binding affinity predictions. bohrium.comresearchgate.net By simulating the movement of atoms over a period, MD can assess the stability of the predicted binding mode. bohrium.com Unstable interactions, often seen with decoy or inactive compounds, tend to be short-lived during a simulation, with the ligand potentially detaching from the binding site. bohrium.com This method has become crucial for validating docking results and providing a more realistic representation of the molecular interactions within a biological system. nih.govsci-hub.se